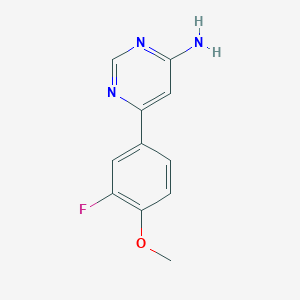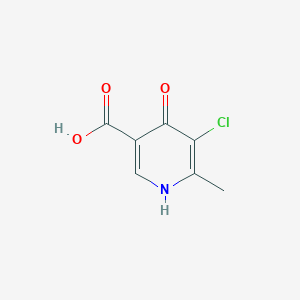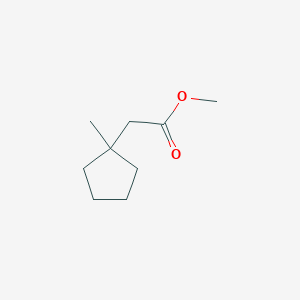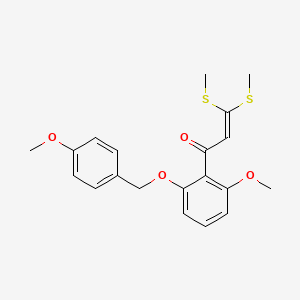
6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine
Overview
Description
6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine is a chemical compound characterized by a pyrimidin-4-amine core substituted with a 3-fluoro-4-methoxyphenyl group
Mechanism of Action
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
As a pyrimidine derivative, it may potentially interact with enzymes or receptors that are involved in nucleotide metabolism or signaling pathways .
Biochemical Analysis
Biochemical Properties
6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting the overall metabolic flux and metabolite levels within cells . The nature of these interactions is primarily inhibitory, leading to changes in the biochemical pathways and processes within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in cell cycle regulation, apoptosis, and other critical cellular processes . Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on enzymes, inhibiting their activity and thereby altering the biochemical pathways they regulate . Additionally, it has been shown to influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression that persist even after the compound has degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function, including enhanced metabolic activity and improved cell signaling . At higher doses, this compound can exhibit toxic or adverse effects, including cell death and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and metabolite levels within cells . Additionally, this compound can influence the activity of cofactors, further modulating the biochemical pathways it is involved in.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . The transport and distribution of this compound are critical for its biochemical effects, as they determine the concentration and availability of the compound within different parts of the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been shown to localize to the nucleus, mitochondria, and other organelles, where it exerts its biochemical effects . The activity and function of this compound are closely linked to its subcellular localization, as this determines the specific biochemical pathways and processes it can influence.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyrimidin-4-amine derivative with a boronic acid derivative of 3-fluoro-4-methoxyphenyl under palladium-catalyzed conditions. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is often considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrimidin-4-amines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its applications extend to the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(3-Fluoro-4-methoxyphenyl)pyrimidin-2-amine
6-(3-Fluoro-4-methoxyphenyl)pyrimidin-2-amine
4-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol
Uniqueness: 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidin-4-amine core, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact differently with biological targets compared to its analogs.
Properties
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-16-10-3-2-7(4-8(10)12)9-5-11(13)15-6-14-9/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVKSAFWCIHALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)





![3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B1466832.png)
![2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine](/img/structure/B1466835.png)



![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)
